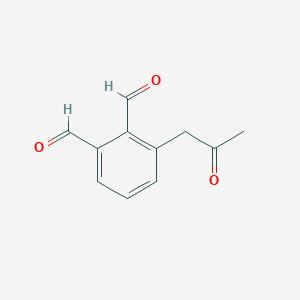

1-(2,3-Diformylphenyl)propan-2-one

Description

1-(2,3-Diformylphenyl)propan-2-one is a ketone derivative featuring two formyl groups (-CHO) at the 2- and 3-positions of the benzene ring and a propan-2-one (acetone) moiety. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Its spectroscopic data (NMR, IR) align with prior reports in Chem. Commun. (2013), confirming its structural integrity .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-(2-oxopropyl)phthalaldehyde |

InChI |

InChI=1S/C11H10O3/c1-8(14)5-9-3-2-4-10(6-12)11(9)7-13/h2-4,6-7H,5H2,1H3 |

InChI Key |

JKCUVPSMPZNMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C=O)C=O |

Origin of Product |

United States |

Biological Activity

1-(2,3-Diformylphenyl)propan-2-one, a compound derived from the structural motif of chalcones, has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propanone backbone with two formyl groups attached to a phenyl ring. The presence of these functional groups is believed to enhance its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on chalcone derivatives have shown that they can induce apoptosis in breast cancer cells (MCF-7), highlighting their potential as anticancer agents .

Table 1: Cytotoxic Effects of Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Chalcone A | MCF-7 | 20 | Cell cycle arrest |

| Chalcone B | HeLa | 15 | Reactive oxygen species generation |

Note: TBD = To Be Determined based on further studies.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The ability to scavenge free radicals can prevent oxidative stress-related damage in cells. In vitro assays have demonstrated that this compound may possess significant antioxidant capacity, which could contribute to its overall therapeutic potential .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

- Study on MCF-7 Cells :

-

In Vivo Studies :

- Animal models treated with chalcone derivatives showed reduced tumor size and improved survival rates.

- These findings support the need for clinical trials to assess the safety and efficacy of this compound in cancer therapy.

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

- Structure : Differs by replacing formyl groups with difluoromethoxy (-O-CF₂H) substituents.

- Molecular Formula : C₁₁H₁₀F₄O₃ (Molar Mass: 266.19 g/mol) .

- Physical Properties :

- Key Differences: The electronegative fluorine atoms enhance stability and alter lipophilicity compared to the formyl groups in the target compound.

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2aa)

- Structure: Incorporates a tetrahydroisoquinoline ring and a 4-methoxyphenyl group.

- Spectral Data :

- Key Differences: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing formyl groups in the target compound.

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

- Structure : Features a piperidine ring (cyclic amine) attached to the propan-2-one moiety.

- Key Differences :

1-(2,3-Dihydro-1H-inden-2-yl)propan-2-one

- Structure : Contains a fused indene ring system instead of a benzene ring.

- Key Differences :

- The indene’s conjugated π-system may increase stability and alter UV-Vis absorption profiles.

- The ketone’s proximity to the indene ring could facilitate unique cyclization pathways, unlike the formyl-substituted benzene in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.